molecular formula C16H19N3O2S B14937569 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B14937569
M. Wt: 317.4 g/mol
InChI Key: JASKCJGMSLOWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl Grignard reagents.

    Formation of the Propanamide Moiety: The propanamide group can be synthesized by reacting the thiadiazole intermediate with 2-methoxyphenylacetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide
  • N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

Uniqueness

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to similar compounds with cyclopropyl or cyclopentyl groups. These differences can affect the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H19N3O2S/c1-21-13-8-3-2-5-11(13)9-10-14(20)17-16-19-18-15(22-16)12-6-4-7-12/h2-3,5,8,12H,4,6-7,9-10H2,1H3,(H,17,19,20)

InChI Key

JASKCJGMSLOWSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=NN=C(S2)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.